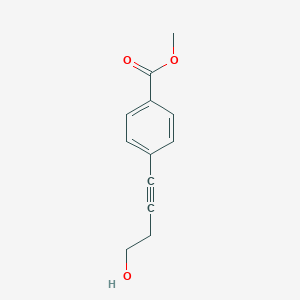

4-(4-羟基-1-丁炔基)苯甲酸甲酯

描述

Methyl 4-(4-hydroxy-1-butynyl)benzoate is a chemical compound with the molecular formula C12H12O3 . It is used in research and not intended for human or veterinary use. It is a reactant used in organic synthesis and can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .

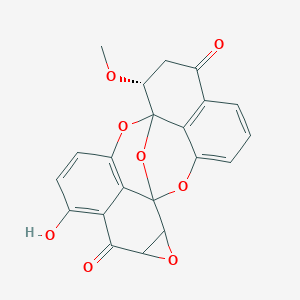

Molecular Structure Analysis

The molecular structure of Methyl 4-(4-hydroxy-1-butynyl)benzoate consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure could not be found in the search results.Physical and Chemical Properties Analysis

Methyl 4-(4-hydroxy-1-butynyl)benzoate is a light yellow solid . It has a melting point of 95.3-96.3 °C and a predicted boiling point of 350.6±27.0 °C . The predicted density is 1.18±0.1 g/cm3 . It is slightly soluble in chloroform, dichloromethane, and methanol . The color ranges from off-white to dark yellow .科学研究应用

晶体生长研究

- 使用缓慢蒸发溶液生长技术成功生长了 4-羟基苯甲酸甲酯晶体。这些晶体已经过傅里叶变换红外光谱和傅里叶变换拉曼等光谱研究,并分析了它们的硬度和晶格参数 (Vijayan 等,2003)。

抗肿瘤化合物合成

- 已经完成了从青霉菌中发现的一种具有抗肿瘤特性的新天然产物 (S)-2,4-二羟基-1-丁基 (4-羟基) 苯甲酸甲酯的首次合成 (Seagren 等,2009)。

抗寄生虫活性

- 从胡椒属植物中分离出的 4-羟基苯甲酸甲酯衍生物对利什曼原虫属、克氏锥虫和恶性疟原虫表现出显着的抗寄生虫活性 (Flores 等,2008)。

光物理性质

- 已经对 2-羟基-4-(5-R-噻吩-2-基)苯甲酸甲酯进行了研究,以研究其在各种溶剂中的光物理性质,揭示了取决于取代基的独特发光性质 (Kim 等,2021)。

杀虫活性

- 含有 4-羟基-3-(3'-甲基-2'-丁烯基)苯甲酸甲酯的哥斯达黎加胡椒的 CHCl3 可溶性提取物对埃及伊蚊幼虫表现出显着的杀虫活性 (Pereda-Miranda 等,1997)。

荧光探针性质

- 研究了 4-[(1E,3E)-4-苯基丁-1,3-二烯基]苯甲酸甲酯和相关化合物的荧光探针性质,表明它们在胶束和囊泡中具有分子内电荷转移和光物理分析的潜力 (Singh & Darshi,2002)。

脂肪酶催化的酯化和酯交换

- 该研究涉及通过 (羟基)苯甲酸甲酯的脂肪酶催化酯交换形成长链烷基苯甲酸酯,如月桂酸 4-羟基苯甲酸酯,揭示了无溶剂合成方法的见解 (Vosmann 等,2008)。

分子极化率研究

- 对含有 4-羟基苯甲酸酯的混合物进行的研究调查了它们的转变温度、光学纹理、密度、双折射率和分子极化率,有助于我们了解液晶材料 (Shahina 等,2016)。

S、N 和 Se 改性衍生物的合成

- 研究了 S、N 和 Se 改性的水杨酸甲酯衍生物(包括 2-羟基-4-(吡啶-2-基)苯甲酸甲酯)的合成及其光物理性质,提供了对取代基部分影响的见解 (Yoon 等,2019)。

光聚合研究

- 一种新的烷氧胺衍生物,2-((4-苯甲酰苯基)((1-甲氧基-2-甲基-1-氧代丙烷-2-基)氧基)氨基)-2-甲基丙酸甲酯,被探索作为硝氧自由基介导光聚合中的光引发剂,证明了该化合物在紫外线照射下引发聚合的功效 (Guillaneuf 等,2010)。

与四氟化硫的相互作用

- 已经研究了 3,4-双(三氟乙酰氧基)苯甲酸甲酯与无水氟化氢溶液中四氟化硫的相互作用,揭示了对新型含氟化合物的形成的见解 (Gaidarzhy 等,2020)。

杂化聚合物中的生物活性

- 合成了接枝到聚氯乙烯上的 1,3,4-三唑和 1,2,4-恶二唑部分的新型杂化聚合物并对其进行了表征,并研究了它们的生物活性,在 IC50 值中显示出显着结果 (Kareem 等,2021)。

安全和危害

Methyl 4-(4-hydroxy-1-butynyl)benzoate should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to avoid letting the chemical enter drains .

作用机制

Mode of Action

It is known to be used in organic synthesis , suggesting that it may interact with various biological targets.

Biochemical Pathways

It has been used in the preparation of mitochondrial complex 1 inhibitors , suggesting that it may have an impact on mitochondrial function and energy metabolism.

Result of Action

It has been used in the preparation of mitochondrial complex 1 inhibitors , suggesting that it may have an impact on cellular energy metabolism.

生化分析

Biochemical Properties

4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester plays a significant role in biochemical reactions. It is known to interact with mitochondrial complex 1, acting as an inhibitor . This interaction is crucial for its potential use as a cardiac PET tracer. Additionally, the compound is involved in the synthesis of antifolate drugs, which are used to inhibit the enzyme dihydrofolate reductase, thereby interfering with DNA synthesis and cell division .

Cellular Effects

The effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester on various cell types and cellular processes are profound. In MCF-7 cells, a type of breast cancer cell line, the compound has been shown to reduce CD27 expression by 73.65% at a dosage of 50 µg/ml . This reduction in CD27 expression can influence cell signaling pathways and gene expression, potentially leading to altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of mitochondrial complex 1, which is a key component of the electron transport chain in mitochondria . By inhibiting this complex, the compound can disrupt cellular respiration and energy production. Additionally, its role in antifolate drug synthesis involves the inhibition of dihydrofolate reductase, leading to changes in gene expression and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester can change over time. The compound is known to be light-sensitive and should be stored in a dark environment to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in cellular function studies. In both in vitro and in vivo studies, the stability and degradation of the compound are critical factors to consider.

Dosage Effects in Animal Models

The effects of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as inhibition of mitochondrial complex 1 and reduction of CD27 expression . At higher dosages, toxic or adverse effects may be observed. It is essential to determine the threshold dosage to avoid potential toxicity while maximizing the compound’s therapeutic benefits.

Metabolic Pathways

4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase, which is crucial for its role in antifolate drug synthesis . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s efficacy and interactions with other biomolecules within the cell.

属性

IUPAC Name |

methyl 4-(4-hydroxybut-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRMPVNWMHHKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

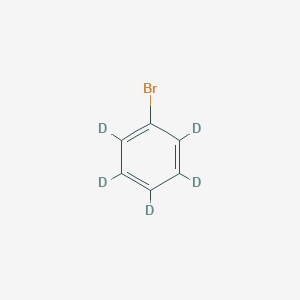

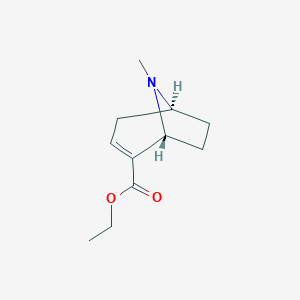

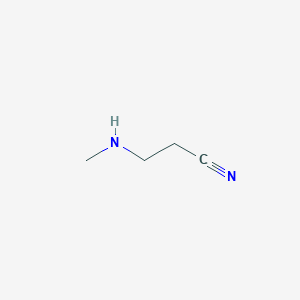

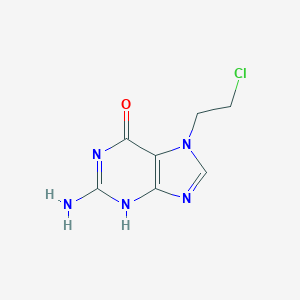

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。